molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Cat. No.: B034811
CAS No.: 128837-71-8
M. Wt: 474.0 g/mol
InChI Key: NAXNMKUKSBHHMP-QCXPCDNBSA-N
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Description

PKSI-527 is a highly selective inhibitor of plasma kallikrein, a serine protease involved in various physiological processes such as blood coagulation, inflammation, and blood pressure regulation. The compound has shown significant potential in scientific research, particularly in the study of inflammatory diseases and coagulation disorders .

Mechanism of Action

Target of Action

PKSI-527, also known as “2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride” or “Benzeneacetic acid, 4-[[(2S)-2-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, hydrochloride (1:1)”, is a highly selective inhibitor of plasma kallikrein (KLKB1) . Plasma kallikrein is a serine protease that plays a crucial role in various physiological systems .

Mode of Action

PKSI-527 interacts with plasma kallikrein, inhibiting its activity . The interaction between PKSI-527 and plasma kallikrein is believed to involve non-prime and prime subsite interactions relevant to recognition by plasma kallikrein .

Biochemical Pathways

The inhibition of plasma kallikrein by PKSI-527 affects the kallikrein-kinin system . This system is involved in various physiological processes, including inflammation, blood pressure regulation, and pain induction . By inhibiting plasma kallikrein, PKSI-527 can suppress the activation of latent Transforming Growth Factor β (TGF-β), a multifunctional cytokine known to induce apoptotic and necrotic cell death in hepatocytes .

Result of Action

The inhibition of plasma kallikrein by PKSI-527 has been shown to have significant effects in models of disease. For example, it has been found to suppress collagen-induced arthritis (CIA) in mice by modifying the kallikrein-kinin system . It has also been shown to prevent acute liver injury by suppressing plasma kallikrein-dependent activation of latent TGF-β .

Biochemical Analysis

Biochemical Properties

PKSI-527 plays a crucial role in biochemical reactions, particularly as a selective plasma kallikrein inhibitor . It interacts with enzymes such as plasma kallikrein, showing a Ki value of 0.81 μM . This interaction inhibits the activity of plasma kallikrein, thereby affecting the kallikrein-kinin system .

Cellular Effects

PKSI-527 has significant effects on various types of cells and cellular processes. It has been shown to suppress collagen-induced arthritis (CIA) in mice . This suggests that PKSI-527 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PKSI-527 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The X-ray crystal structure of the trypsin-PKSI-527 complex revealed a binding mode that is relevant to recognition by plasmin . PKSI-527 inhibits plasma kallikrein, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PKSI-527 change over time. It has been shown to reduce bradykinin generation induced by kaolin and λ-carrageenan ex vivo in human plasma . This suggests that PKSI-527 has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of PKSI-527 vary with different dosages in animal models. In a study on mice with collagen-induced arthritis, PKSI-527 was administered daily intraperitoneally from day 20 postimmunization . The study found that PKSI-527 reduced the severity of arthritis significantly .

Metabolic Pathways

PKSI-527 is involved in the kallikrein-kinin system, a metabolic pathway that plays a crucial role in inflammation and blood pressure regulation . PKSI-527 interacts with enzymes in this pathway, particularly plasma kallikrein .

Transport and Distribution

Given its role as a plasma kallikrein inhibitor, it is likely that it interacts with transporters or binding proteins that are part of the kallikrein-kinin system .

Subcellular Localization

As a plasma kallikrein inhibitor, it is likely to be found wherever plasma kallikrein is present, which includes various compartments or organelles in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKSI-527 involves the preparation of trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanine-4-carboxymethylanilide. The key steps include:

Industrial Production Methods

Industrial production of PKSI-527 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PKSI-527 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PKSI-527. These derivatives are often studied for their altered biological activities and potential therapeutic applications .

Scientific Research Applications

PKSI-527 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PKSI-527

PKSI-527 is unique due to its high selectivity for plasma kallikrein over other serine proteases such as glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa. This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNMKUKSBHHMP-QCXPCDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926216
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128837-71-8
Record name Pksi 527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 2
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 3
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 4
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 5
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 6
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

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